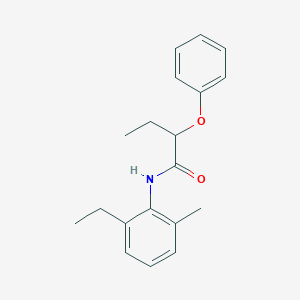
N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide, also known as CMAP, is a chemical compound that has been widely studied for its potential therapeutic applications. CMAP belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have a range of effects on the body's endocannabinoid system. In
Mechanism of Action
N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids such as anandamide. By inhibiting FAAH, N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide increases the levels of endocannabinoids in the body, which can have a range of effects on the endocannabinoid system. Endocannabinoids are known to have analgesic, anti-inflammatory, and anxiolytic effects, among others.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide has been shown to have a range of biochemical and physiological effects in animal models. In addition to its analgesic, anti-inflammatory, and anxiolytic effects, N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide has also been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury. It has also been investigated for its potential in treating addiction, with studies showing it can reduce drug-seeking behavior in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide for lab experiments is its specificity for FAAH. This allows researchers to investigate the effects of inhibiting FAAH specifically, without affecting other enzymes or pathways in the body. However, N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide does have some limitations, including its relatively short half-life and poor solubility in aqueous solutions.
Future Directions
There are several potential future directions for research on N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide. One area of interest is its potential in treating chronic pain, which remains a major unmet medical need. N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide may also have potential in treating other conditions such as anxiety disorders and inflammatory bowel disease. Further research is also needed to investigate the long-term safety and efficacy of N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide in humans.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide involves the reaction of 2-phenylbutyric acid with 5-chloro-2-methoxyaniline in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with N,N-dimethylformamide (DMF) and triethylamine, followed by acetic anhydride and triethylamine to yield the final product. The purity of the compound can be achieved through recrystallization from ethanol.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide has been extensively studied for its potential therapeutic applications in a range of conditions, including pain, anxiety, and inflammation. It has been shown to have analgesic effects in animal models of neuropathic and inflammatory pain, and to reduce anxiety-like behavior in rodents. N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide has also been investigated for its potential anti-inflammatory effects, with studies showing it can reduce the production of pro-inflammatory cytokines in vitro.
properties
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide |
|---|---|
Molecular Formula |
C17H18ClNO2 |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide |
InChI |
InChI=1S/C17H18ClNO2/c1-3-14(12-7-5-4-6-8-12)17(20)19-15-11-13(18)9-10-16(15)21-2/h4-11,14H,3H2,1-2H3,(H,19,20) |
InChI Key |
HWGFUVWMPVGKQP-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B258741.png)

![3-({[3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B258746.png)

![methyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258748.png)
![1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B258749.png)
![5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B258750.png)
![5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B258751.png)





![N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide](/img/structure/B258767.png)